![molecular formula C24H23NO3 B2466886 (2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one CAS No. 1353224-57-3](/img/structure/B2466886.png)
(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized in several studies. For instance, Sherekar et al. (2021) described the synthesis of similar compounds, noting their antimicrobial activities. These compounds were characterized by physical and spectral data, indicating their potential in biomedical research (Sherekar, Kakade, & Padole, 2021).
Biological Evaluation
- Various studies have evaluated the biological effects of compounds similar to (2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one. For example, similar compounds have shown excellent antimicrobial activities, as reported by Sherekar et al. (2021) and Muralidharan et al. (2017), who also studied their cytotoxicity against cancer cell lines (Sherekar, Padole, & Kakade, 2022); (Muralidharan, Alagumuthu, & Iyer, 2017).
Chemical Properties and Interactions
- The chemical properties and interactions of these compounds have been extensively studied. For instance, Gazizov et al. (2015) explored the acid-catalyzed ring opening in similar compounds, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015). Additionally, Kurt et al. (2020) investigated the DNA interaction and docking studies of novel Schiff base ligands derived from similar compounds (Kurt, Temel, Atlan, & Kaya, 2020).
Nonlinear Optical Studies
- Novel chalcone derivatives, similar to the compound , have been studied for their nonlinear optical properties using the Z-scan technique and DFT method, as reported by Mathew et al. (2019) (Mathew, Salian, Joe, & Narayana, 2019).
Antimicrobial and Antioxidant Activities
- Compounds like this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, Gurunanjappa et al. (2017) synthesized and evaluated similar compounds for these properties (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Crystal Structure Analysis
- The crystal structures of chalcone derivatives related to this compound have been investigated, providing insights into their molecular arrangements and potential applications in material science, as studied by Jasinski et al. (2009) (Jasinski, Butcher, Mayekar, Yathirajan, & Narayana, 2009).
Propriétés
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-methoxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-28-23-16-17(8-12-21(23)25-14-4-5-15-25)9-13-22(26)20-11-10-18-6-2-3-7-19(18)24(20)27/h2-3,6-13,16,27H,4-5,14-15H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBDHQYOIBBE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)
![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
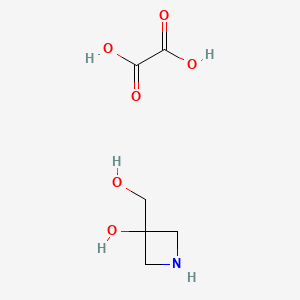
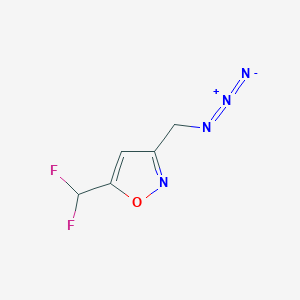
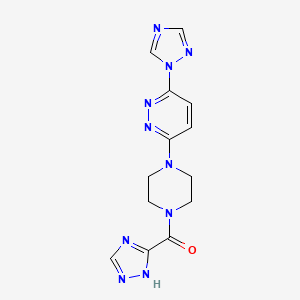
![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)
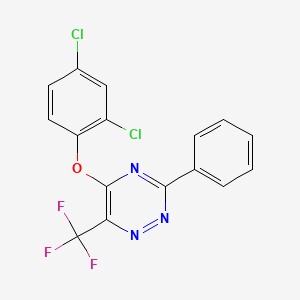
![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)
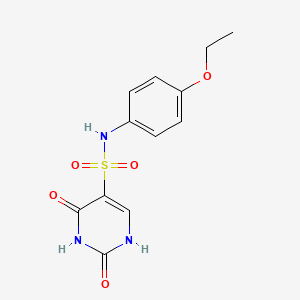
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)
